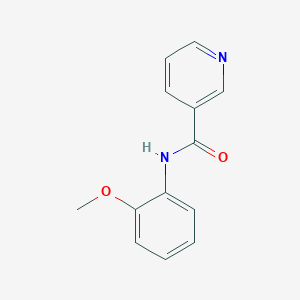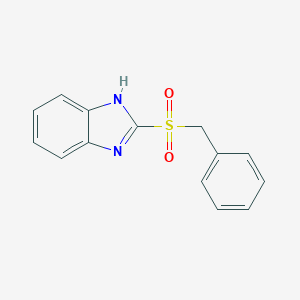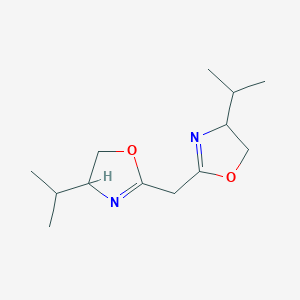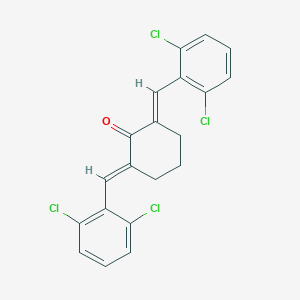
2-(2-Phenylethynyl)aniline
Descripción general
Descripción
2-(2-Phenylethynyl)aniline is a chemical compound with the molecular formula C14H11N . It has an average mass of 193.244 Da and a monoisotopic mass of 193.089142 Da .
Molecular Structure Analysis
The molecular structure of 2-(2-Phenylethynyl)aniline consists of a cyclic framework of at least twelve atoms . The structure includes a phenyl ring attached to an ethynyl group, which is further connected to an aniline group .Chemical Reactions Analysis
The reaction of 2-(2-Phenylethynyl)aniline with acetone in the presence of [IrCp*Cl2]2 has been found to yield a vinyl indole derivative . This reaction does not result in the indole expected to form following a hydroamination reaction .Physical And Chemical Properties Analysis
2-(2-Phenylethynyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 359.7±25.0 °C at 760 mmHg, and a flash point of 186.0±18.5 °C . It has a molar refractivity of 62.4±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 169.9±5.0 cm3 .Aplicaciones Científicas De Investigación
Intramolecular Hydroamination Catalyzed by Gold Nanoparticles
2-(2-Phenylethynyl)aniline has been used in the study of intramolecular hydroamination catalyzed by gold nanoparticles . The catalysts with a size of gold particles lower than 3 nm exhibit catalytic activity . This research opens up new possibilities for the use of heterogeneous catalysts with a low content of gold in the intramolecular hydroamination of 2-(2-Phenylethynyl)aniline .
High Throughput Screening of Hydroamination Catalysts
This compound has also been identified through high throughput screening methods as a potential catalyst for hydroamination . Two complexes were shown to be highly active hydroamination catalysts in acetone: the in situ combinations of [Rh (CO)2Cl]2–mesBIAN–NaBF4 (mesBIAN .
Mecanismo De Acción
- Formation of Vinyl Indole : When 2-(2-Phenylethynyl)aniline reacts with acetone in the presence of [IrCp*Cl₂]₂, it yields a vinyl indole derivative instead of the expected indole from hydroamination. Experimental data and DFT calculations suggest a mechanism involving acetone participation in several steps:
- Heterogeneous Catalysts : Some studies explore heterogeneous catalysts with low gold content for intramolecular hydroamination of 2-(2-Phenylethynyl)aniline. Gold particles smaller than 3 nm exhibit catalytic activity .
Mode of Action
Action Environment
Propiedades
IUPAC Name |
2-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDTZZOSIAUOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethynyl)aniline | |
CAS RN |
13141-38-3 | |
| Record name | 2-(2-phenylethynyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical transformation that 2-(2-Phenylethynyl)aniline undergoes in the presence of transition metal catalysts?
A1: 2-(2-Phenylethynyl)aniline readily undergoes intramolecular hydroamination in the presence of various transition metal catalysts, primarily rhodium and iridium complexes. [, , , ] This reaction leads to the formation of 2-phenylindole as the major product. [, , ]
Q2: How does the choice of catalyst system impact the efficiency of 2-(2-Phenylethynyl)aniline hydroamination?
A2: The research demonstrates that both the metal center and the ligands significantly influence catalytic activity. For instance, rhodium(I) and iridium(I) complexes with weakly coordinating counter-ions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BAr(F)24) exhibit higher activity compared to their counterparts with BPh4- counter-ions. [] Additionally, in situ generated catalysts from [Rh(CO)2Cl]2 with bis(2,4,6-trimethylphenylimino)acenapthene (mesBIAN) and NaBF4 proved highly effective. []
Q3: Are there alternative reaction pathways observed for 2-(2-Phenylethynyl)aniline besides the typical hydroamination to 2-phenylindole?
A3: Yes, in the presence of [IrCp*Cl2]2 and acetone, 2-(2-Phenylethynyl)aniline undergoes a tandem reaction sequence involving imine formation and cycloisomerisation. [] This pathway leads to the formation of an unusual N-vinylindole derivative instead of the expected 2-phenylindole. []
Q4: How do researchers screen and analyze the catalytic performance of various metal complexes for this reaction?
A4: High throughput screening methods, coupled with UV-Vis spectroscopy and advanced data analysis techniques like Parallel Factor Analysis (PARAFAC), allow for rapid evaluation of catalyst libraries. [] This approach enables researchers to identify promising catalyst candidates by monitoring the reaction progress and quantifying product formation over time. []
Q5: Can you provide an example of a highly active catalyst system for the hydroamination of 2-(2-Phenylethynyl)aniline and its performance?
A5: The complex formed in situ from [Rh(CO)ClmesBIAN] and AgBF4, used at a loading of 5 mol%, was found to be exceptionally active, achieving complete conversion of 2-(2-Phenylethynyl)aniline to 2-phenylindole within 12 minutes at 50 °C. [] This highlights the significant impact of catalyst selection on reaction rate and efficiency.
Q6: Beyond traditional catalyst systems, are there alternative approaches for promoting the cyclization of 2-(2-Phenylethynyl)aniline?
A6: Research indicates that gold nanoparticles can also catalyze the intramolecular cyclization of 2-(2-Phenylethynyl)aniline. [] This highlights the potential for exploring heterogeneous catalytic systems for this transformation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)





![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)





